molecular formula C19H24N2 B158784 Cleavamine CAS No. 1674-01-7

Cleavamine

Cat. No. B158784
CAS RN: 1674-01-7
M. Wt: 280.4 g/mol
InChI Key: GWRGHAJVUZLGHL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cleavamine is a natural product that was first isolated from the plant Stephania cleavlandii. It is a member of the aporphine alkaloid family and has been found to exhibit a wide range of biological activities. Cleavamine has been the subject of several scientific studies, and its potential applications in various fields have been explored.

Mechanism Of Action

The mechanism of action of cleavamine is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. Cleavamine has also been found to inhibit the activity of certain enzymes, including topoisomerase II and telomerase.

Biochemical And Physiological Effects

Cleavamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Cleavamine has also been found to inhibit viral replication and reduce inflammation. In addition, it has been shown to modulate the immune system and enhance the activity of immune cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using cleavamine in lab experiments is its wide range of biological activities. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for various scientific research applications. However, one of the limitations of using cleavamine in lab experiments is its availability. Cleavamine is a natural product, and its isolation and purification can be challenging.

Future Directions

There are several future directions for the study of cleavamine. One direction is the exploration of its potential in treating various diseases, including cancer, viral infections, and autoimmune disorders. Researchers can also explore the use of cleavamine in combination with other drugs to enhance its efficacy. Another direction is the development of more efficient methods of synthesis to increase the availability of cleavamine for scientific research.
Conclusion
Cleavamine is a promising natural product that exhibits a wide range of biological activities. Its potential applications in various scientific research fields have been explored, and its mechanism of action and biochemical and physiological effects have been studied. Although there are limitations to using cleavamine in lab experiments, its potential in treating various diseases and its wide range of biological activities make it a promising candidate for further exploration.

Synthesis Methods

Cleavamine can be synthesized using a variety of methods. One of the most common methods is the reduction of the corresponding nitro compound. Another method involves the use of palladium-catalyzed coupling reactions. The synthesis of cleavamine has been the subject of several studies, and researchers continue to explore new and more efficient methods of synthesis.

Scientific Research Applications

Cleavamine has been found to exhibit a wide range of biological activities, making it a promising candidate for various scientific research applications. It has been shown to have anticancer, antiviral, and antibacterial properties. Cleavamine has also been found to have anti-inflammatory and immunomodulatory effects. Researchers have explored the potential of cleavamine in treating various diseases, including cancer, viral infections, and autoimmune disorders.

properties

CAS RN

1674-01-7

Product Name

Cleavamine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene

InChI

InChI=1S/C19H24N2/c1-2-14-11-15-7-8-19-17(9-10-21(12-14)13-15)16-5-3-4-6-18(16)20-19/h3-6,11,15,20H,2,7-10,12-13H2,1H3/t15-/m1/s1

InChI Key

GWRGHAJVUZLGHL-OAHLLOKOSA-N

Isomeric SMILES

CCC1=C[C@H]2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3

SMILES

CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3

Canonical SMILES

CCC1=CC2CCC3=C(CCN(C2)C1)C4=CC=CC=C4N3

synonyms

cleavamine

Origin of Product

United States

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